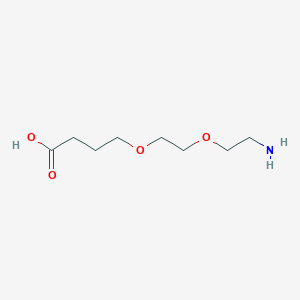

Amino-PEG2-(CH2)3CO2H

Vue d'ensemble

Description

Amino-PEG2-(CH2)3CO2H is a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde), while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Applications De Recherche Scientifique

Amino-PEG2-(CH2)3CO2H has a wide range of applications in scientific research, including:

Chemistry: Used as a linker for the conjugation of biomolecules, facilitating the study of protein-protein interactions and drug delivery systems.

Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility.

Medicine: Utilized in the development of PEGylated drugs, which have improved pharmacokinetic properties and reduced immunogenicity.

Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals, to improve their performance and stability

Mécanisme D'action

Target of Action

Amino-PEG2-(CH2)3CO2H is primarily used as a linker for bio-conjugation . It contains an NH2/Amine group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The primary targets of this compound are biomolecules containing carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) .

Mode of Action

The amine group of this compound can react with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) of the target biomolecules . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable amide bond with the target biomolecule . This can lead to the modification of the biomolecule, potentially altering its function and interactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at -20°C , suggesting that temperature could affect its stability. Furthermore, the presence of activators such as EDC or DCC is necessary for the compound to form a stable amide bond with primary amine groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amino-PEG2-(CH2)3CO2H can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:

Activation of PEG: The PEG chain is activated using reagents such as tosyl chloride or mesyl chloride to introduce reactive groups.

Amination: The activated PEG is then reacted with an amine source to introduce the amino group.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using reagents like succinic anhydride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to consistent product quality.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels

Analyse Des Réactions Chimiques

Types of Reactions

Amino-PEG2-(CH2)3CO2H undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.

Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.

DCC (Dicyclohexylcarbodiimide): Another coupling agent for amide bond formation.

NHS (N-Hydroxysuccinimide): Often used in combination with EDC to improve coupling efficiency

Major Products Formed

Amide Derivatives: Formed through the reaction of the amino group with carboxylic acids.

PEGylated Compounds: Resulting from the conjugation of PEG chains to various biomolecules

Comparaison Avec Des Composés Similaires

Similar Compounds

Amino-PEG2-(CH2)2CO2H: Similar structure but with a shorter alkyl chain.

Amino-PEG3-(CH2)3CO2H: Contains a longer PEG chain, providing greater solubility and flexibility.

Amino-PEG2-(CH2)4CO2H: Features a longer alkyl chain, which may affect its reactivity and solubility

Uniqueness

Amino-PEG2-(CH2)3CO2H is unique due to its balanced structure, providing an optimal combination of solubility, reactivity, and stability. The PEG spacer enhances its solubility in aqueous media, while the amino and carboxylic acid groups offer versatile reactivity for various applications .

Activité Biologique

Amino-PEG2-(CH2)3CO2H, also known as a PEG-based PROTAC linker, is a compound that plays a significant role in bioconjugation and drug delivery applications. This article delves into its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its polyethylene glycol (PEG) backbone with a terminal carboxylic acid and an amino group. The molecular formula is , and it has a molecular weight of approximately 189.23 g/mol. The presence of the amino group enhances its reactivity, making it suitable for various bioconjugation strategies.

Bioconjugation and Drug Delivery

The amino group in this compound reacts readily with carboxylic acids, acyl chlorides, NHS esters, or PFP esters, facilitating the formation of stable linkages. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs), where precise control over the distance between the drug and the targeting antibody is crucial for therapeutic efficacy .

Enhanced Solubility and Stability

The PEG spacer significantly improves the solubility of linked compounds in aqueous environments, which is essential for biological applications. Additionally, PEGylation can enhance the stability of therapeutic agents by reducing immunogenic responses and prolonging circulation time in the bloodstream .

Biological Activity

This compound exhibits several biological activities that are pivotal for its applications:

-

Cellular Uptake and Distribution

The PEG moiety facilitates cellular uptake due to improved solubility and reduced aggregation. Studies indicate that PEGylated compounds show enhanced distribution within tissues compared to their non-PEGylated counterparts . -

Reduced Immunogenicity

By masking hydrophobic regions of proteins or peptides, PEGylation minimizes immune responses against therapeutic agents, thereby increasing their therapeutic window . -

Specificity in Targeting

The ability to modify the length of the PEG chain allows researchers to fine-tune the pharmacokinetic properties of conjugated drugs, leading to improved specificity in targeting diseased tissues while sparing healthy ones .

1. Antibody-Drug Conjugates (ADCs)

A study demonstrated that ADCs utilizing this compound exhibited enhanced efficacy in targeting cancer cells while minimizing off-target effects. The conjugates showed a significant reduction in tumor growth in murine models compared to unconjugated drugs.

| Study Component | Result |

|---|---|

| Tumor Model | Murine xenograft model |

| Treatment | ADC with Amino-PEG linker |

| Efficacy | 70% reduction in tumor size |

2. Surface Modification

Another application involved using this compound for surface modification of nanoparticles used in drug delivery systems. The modified nanoparticles demonstrated improved biocompatibility and stability in physiological conditions.

| Parameter | Before Modification | After Modification |

|---|---|---|

| Particle Size (nm) | 150 | 120 |

| Zeta Potential (mV) | -30 | -10 |

| Drug Loading Efficiency (%) | 50 | 75 |

Propriétés

IUPAC Name |

4-[2-(2-aminoethoxy)ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c9-3-5-13-7-6-12-4-1-2-8(10)11/h1-7,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXINNRZABLVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)COCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

757186-20-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757186-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201171919 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757186-20-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.